

ZD 2138: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: ZD 2138

Cat. No.: B1663776

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Executive Summary

ZD 2138, also known as ICI D2138, is a potent and selective, orally active non-redox inhibitor of 5-lipoxygenase (5-LOX). Developed by ICI Pharmaceuticals (later AstraZeneca), it represented a significant advancement in the pursuit of novel anti-inflammatory agents targeting the leukotriene pathway. While its clinical development for asthma and rheumatoid arthritis was ultimately discontinued, the discovery and preclinical evaluation of **ZD 2138** provide valuable insights into the pharmacology of 5-LOX inhibitors and the chemical space for designing such molecules. This document provides an in-depth technical overview of the discovery, proposed synthesis, and biological activity of **ZD 2138**.

Discovery and Rationale

The discovery of **ZD 2138** was driven by the understanding that leukotrienes, particularly LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), are potent mediators of inflammation and allergic responses.^[1] These eicosanoids are produced from arachidonic acid via the 5-lipoxygenase pathway and are implicated in the pathophysiology of a range of inflammatory conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease.

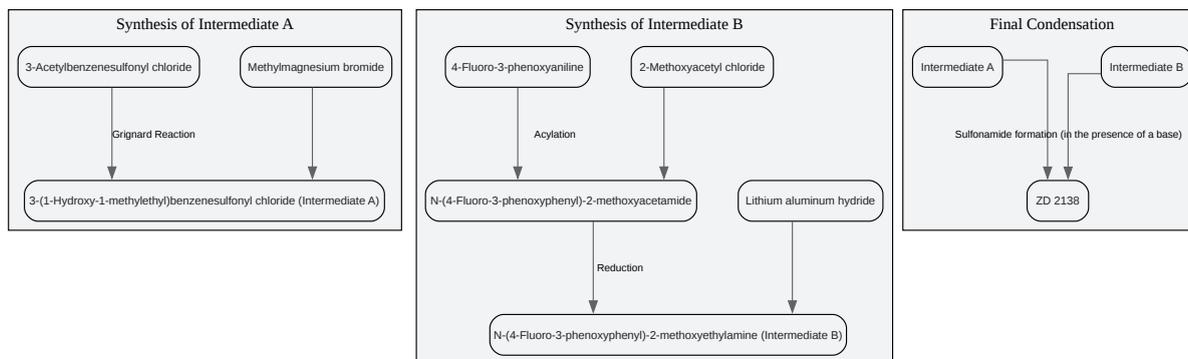
ZD 2138 was designed as a non-redox inhibitor of 5-LOX, a class of inhibitors that do not interact with the enzyme's active site iron atom. This was a deliberate strategy to avoid the potential for off-target effects and toxicity associated with some redox-active and iron-chelating

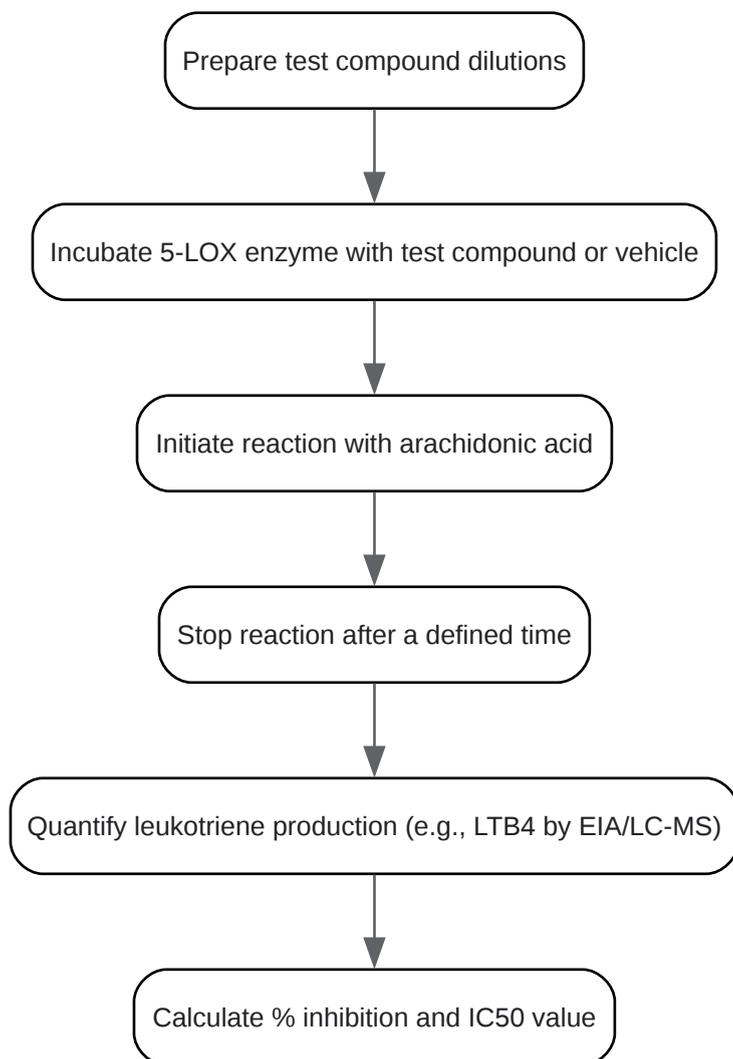
5-LOX inhibitors.[1] The primary goal was to develop a potent and selective inhibitor with good oral bioavailability and a favorable safety profile.

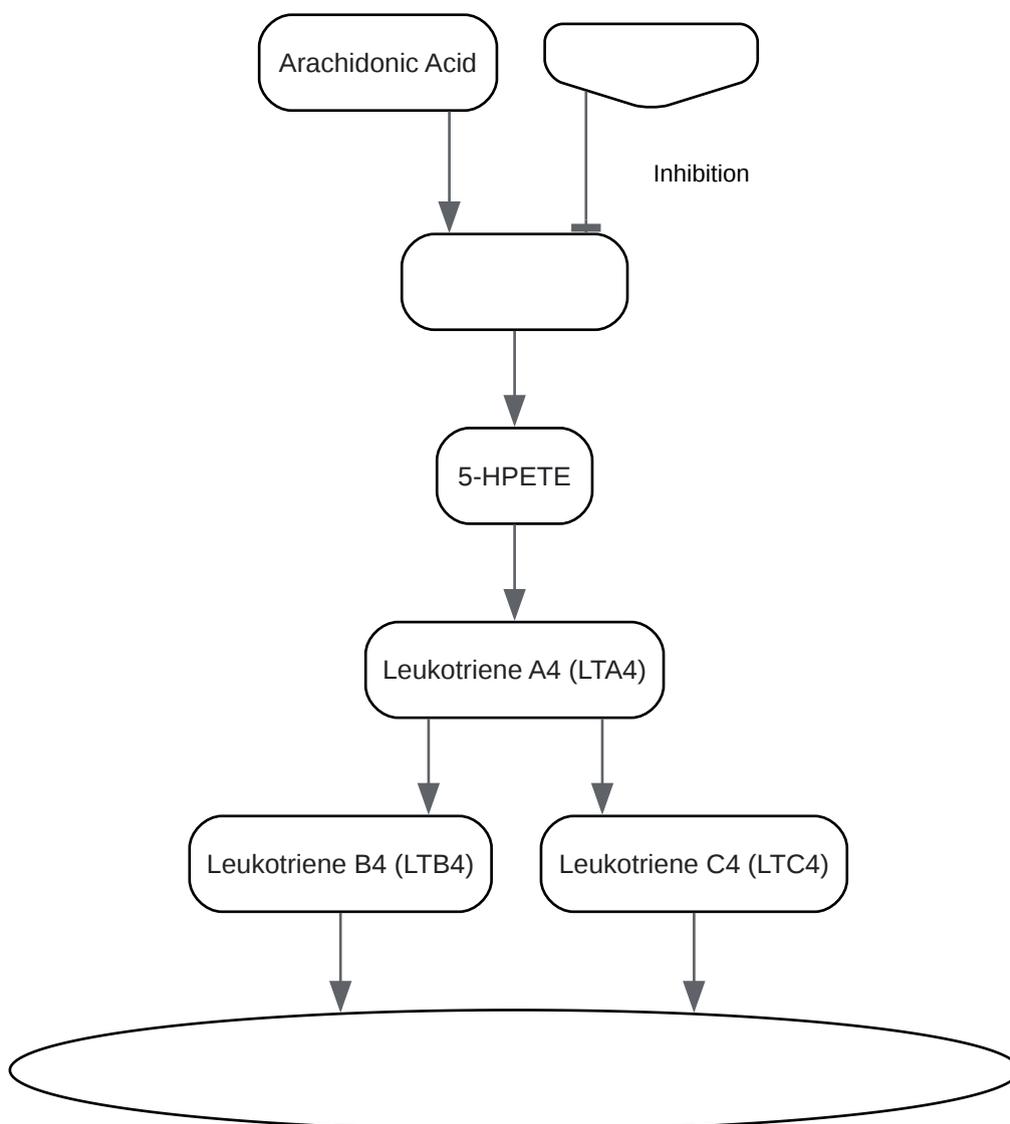
Synthesis Pathway

While a detailed, step-by-step synthesis protocol for **ZD 2138** is not publicly available in a single source, a plausible synthetic route can be constructed based on known chemical transformations and the synthesis of its precursors and analogous compounds. The proposed pathway involves the synthesis of two key intermediates, 3-(1-hydroxy-1-methylethyl)benzenesulfonyl chloride and N-(4-fluoro-3-phenoxyphenyl)-2-methoxyethylamine, followed by their condensation.

Proposed Synthetic Workflow







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References

- 1. Pre-clinical pharmacology of ICI D2138, a potent orally-active non-redox inhibitor of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

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